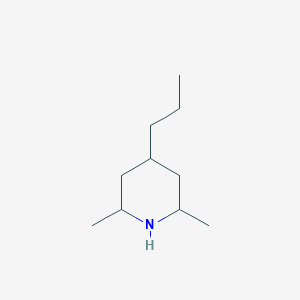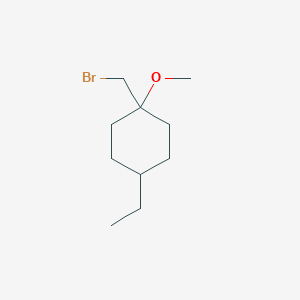
1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, an ethyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-ethyl-1-methoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Potential use in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the cyclohexane ring .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)cyclohexane: Lacks the ethyl and methoxy groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Ethyl-1-methoxycyclohexane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)-4-ethyl-1-methoxycyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: The presence of the bromomethyl group allows for versatile chemical transformations, while the ethyl and methoxy groups provide steric and electronic effects that can be exploited in various synthetic strategies .
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-ethyl-1-methoxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-3-9-4-6-10(8-11,12-2)7-5-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
SUNHXNUJDFBOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15275564.png)
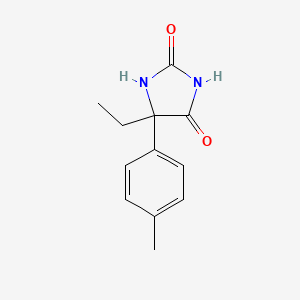
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)
![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
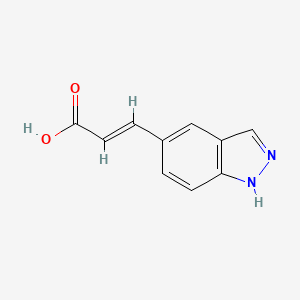
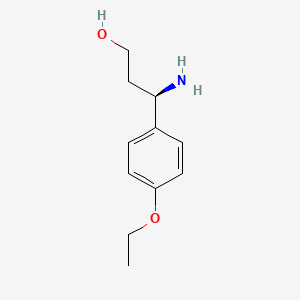

![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
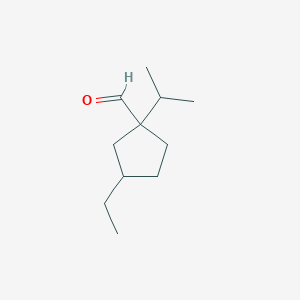
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
